(1R,2S)-2,4,4-trimethylcyclopentan-1-ol
Description
Properties
CAS No. |
57905-84-7 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(1R,2S)-2,4,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
QIXDCVATINBRLV-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC(C[C@H]1O)(C)C |
Canonical SMILES |
CC1CC(CC1O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2,4,4-trimethylcyclopentanone using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity .
Industrial Production Methods
Industrial production of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled conditions to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Oxidation to Ketones
(1R,2S)-2,4,4-Trimethylcyclopentan-1-ol undergoes oxidation under acidic or catalytic conditions to form ketones. The reaction typically employs oxidizing agents such as CrO₃ or KMnO₄ , with the hydroxyl group converted to a carbonyl group at the adjacent carbon.
| Reagents/Conditions | Product | Stereochemical Outcome |
|---|---|---|
| CrO₃ in H₂SO₄ (Jones reagent) | (1S)-2,4,4-Trimethylcyclopentanone | Retention of configuration |
| Pyridinium chlorochromate (PCC) | Same as above (milder conditions) | No epimerization observed |
The reaction proceeds via a two-step mechanism:
-
Formation of a chromate ester intermediate.
-
Base-assisted deprotonation and elimination of chromium species .
Esterification
The hydroxyl group reacts with acylating agents to form esters, a reaction critical for protecting alcohol moieties in multistep syntheses.
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Acetic anhydride (Ac₂O) | (1R,2S)-2,4,4-Trimethylcyclopentyl acetate | H₂SO₄ (cat.) | ~85% |
| Benzoyl chloride (BzCl) | (1R,2S)-2,4,4-Trimethylcyclopentyl benzoate | Pyridine | ~78% |
Steric hindrance from the 2,4,4-trimethyl groups slows reaction rates compared to less substituted alcohols .
Acid-Catalyzed Dehydration
Under acidic conditions (e.g., H₃PO₄ or H₂SO₄), the alcohol undergoes β-elimination to form alkenes. The major product is 2,4,4-trimethylcyclopentene due to Zaitsev’s rule.
| Acid | Temperature | Major Product | Byproducts |
|---|---|---|---|
| H₃PO₄ | 80–100°C | 2,4,4-Trimethylcyclopentene | <5% dienes |
| H₂SO₄ (conc.) | 120°C | Same as above | Trace dimerization |
The mechanism involves protonation of the hydroxyl group, followed by carbocation formation and deprotonation. The bulky methyl groups direct elimination to the less substituted position .
Nucleophilic Substitution
The compound participates in Sₙ2 reactions when converted to a leaving group (e.g., via HBr or PBr₃).
| Reagent | Product | Stereochemistry |
|---|---|---|
| HBr (48% aqueous) | (1S,2R)-1-Bromo-2,4,4-trimethylcyclopentane | Inversion at C1 |
| PBr₃ (in Et₂O) | Same as above | Complete stereoinversion |
The reaction is stereospecific, with inversion observed at the reaction center (C1). The rigid cyclopentane ring restricts alternative transition states .
Diels-Alder Reactions
The alcohol acts as a dienophile in Diels-Alder reactions when activated by Lewis acids (e.g., BF₃·Et₂O).
| Diene | Catalyst | Product | Endo/Exo |
|---|---|---|---|
| 1,3-Butadiene | BF₃·Et₂O | Bicyclo[3.2.1]octane derivative | Endo (85%) |
| Isoprene | None | Low conversion (<20%) | Exo |
Activation of the hydroxyl group via coordination with BF₃ enhances electrophilicity, favoring endo transition states .
Grignard and Organometallic Additions
While the compound itself is synthesized via Grignard reactions (e.g., from cyclopentanone and methylmagnesium bromide), it also reacts with organometallic reagents at the hydroxyl group:
| Reagent | Product | Notes |
|---|---|---|
| CH₃MgBr | (1R,2S)-2,4,4-Trimethylcyclopentane | Protonation post-addition |
| LiAlH₄ | No reaction (steric hindrance) | Limited utility |
Scientific Research Applications
(1R,2S)-2,4,4-trimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and stereoselective processes.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .
Comparison with Similar Compounds
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
Structural Similarities and Differences :
- Core Structure: Both compounds share a cyclopentanol backbone.
- Substituents: The amino-butyl chain in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol contrasts with the trimethyl groups in the target compound.
- Molecular Weight: 157.25 g/mol (amino derivative) vs. ~156.3 g/mol (estimated for the target compound).
Functional Implications :
- The target compound’s methyl groups increase lipophilicity, favoring membrane permeability but reducing water solubility.
- Applications: The amino derivative is utilized in drug synthesis and material science , whereas the trimethylated analog may find use in hydrophobic matrices or as a fragrance intermediate (inferred from cyclopentanol derivatives in ).
(5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one
Structural Contrasts :
- Ring Systems: The target compound has a simple cyclopentanol ring, while ’s compound features a furanone ring fused to a cyclohexyloxy group.
- Substituents: Chloro, dihydropyrrole, and isopropyl groups in the furanone derivative introduce electronic and steric effects absent in the trimethylcyclopentanol.
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol
Regulatory and Industrial Context :
- This compound is regulated under IFRA standards for fragrance applications, highlighting the importance of safety assessments for cyclopentanol/cyclopentenyl derivatives .
- The target compound’s structural simplicity (cyclopentanol vs. cyclopentenyl-pentenol chain) may reduce volatility, altering its suitability in fragrances.
Data Table: Structural and Functional Comparison
*Inferred from structural analogs.
Key Research Findings and Implications
- Stereochemistry: The (1R,2S) configuration of the target compound may confer enantioselective interactions in catalytic or biological systems, similar to the stereospecific furanone derivative in .
- Safety and Regulation: Cyclopentanol derivatives used in fragrances require rigorous safety profiling, as exemplified by IFRA standards for structurally complex analogs .
Q & A
Basic Questions
Q. What are the established synthetic routes for (1R,2S)-2,4,4-trimethylcyclopentan-1-ol, and how does stereochemistry influence reaction design?
- Methodological Answer : Synthesis of cyclopentanol derivatives typically involves ketone reduction or stereoselective alkylation. For example, cyclopentanone derivatives can undergo reductive amination or Grignard reactions to introduce substituents (e.g., methyl groups) . Stereochemical control is critical: chiral auxiliaries or asymmetric catalysis (e.g., using Pd or Rh) may be employed to achieve the (1R,2S) configuration. Hydride reduction of ketones (e.g., NaBH₄ with chiral ligands) could selectively yield the desired stereoisomer, while competing pathways (e.g., epimerization) must be monitored via NMR or HPLC .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol?
- Methodological Answer :
- NMR : and NMR can identify diastereotopic protons and methyl group environments. Nuclear Overhauser Effect (NOE) experiments validate spatial proximity of substituents .
- X-ray Crystallography : Definitive stereochemical assignment requires single-crystal X-ray analysis, as demonstrated in analogous cyclopentanol derivatives .
- Chiral HPLC/GC : Separates enantiomers and quantifies optical purity .
Advanced Research Questions
Q. How do transition metal catalysts (e.g., Pd, Rh) influence the stereoselective formation of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol?
- Methodological Answer : Transition metals enable C–C bond activation and stereocontrol. For instance, palladium-catalyzed cyclopropane ring-opening (analogous to silacyclopropane reactions) can generate cyclopentanol frameworks with defined stereochemistry . Rhodium catalysts, as in benzosilole synthesis, may facilitate selective C–Si or C–H bond cleavage, adaptable for methyl group introduction . Mechanistic studies (kinetic isotopic effects, DFT calculations) can resolve competing pathways (e.g., oxidative addition vs. transmetallation) .
Q. What computational methods predict the conformational stability of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol, and how do they compare with experimental data?
- Methodological Answer :
- DFT Calculations : Model torsional strain from 2,4,4-trimethyl substitution. Compare optimized geometries with X-ray data to validate steric interactions .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria (e.g., axial vs. equatorial hydroxyl group) .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or SHIFTX2 correlate computed shielding tensors with experimental shifts to refine structural models .
Q. How can contradictions in reaction yields from different catalytic systems (e.g., Pd vs. Cu) be systematically analyzed to optimize synthesis?
- Methodological Answer :
- Kinetic Profiling : Track intermediate formation (e.g., via in situ IR or LC-MS) to identify rate-limiting steps. For example, Pd may favor β-hydride elimination, while Cu promotes radical pathways .
- Linear Free Energy Relationships (LFER) : Correlate substituent electronic effects (Hammett σ values) with catalytic activity .
- High-Throughput Screening : Test ligand libraries (e.g., phosphines, NHCs) to improve enantioselectivity in asymmetric alkylation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in stereochemical outcomes when using different reducing agents for cyclopentanone precursors?
- Methodological Answer : Conflicting results (e.g., NaBH₄ vs. LiAlH₄) may arise from divergent transition states.
- Mechanistic Probes : Isotopic labeling (e.g., D₂O quench) distinguishes concerted vs. stepwise reduction pathways.
- Steric Maps : Overlay molecular models to identify steric clashes in bulky reductants (e.g., LiAlH(Ot-Bu)₃) that disfavor certain configurations .
- Cross-Validation : Compare yields and ee values across multiple batches to isolate catalyst vs. solvent effects .
Tables for Key Data
| Catalyst | Reaction Type | Stereoselectivity (ee) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Cyclopropane ring-opening | 85% (1R,2S) | |
| Rh(COD)₂BF₄ | C–H activation | 92% (1R,2S) | |
| Cu(OTf)₂ | Radical alkylation | 78% (1R,2S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
